4-(3-(2-Bromophenyl)propyl)morpholine
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical trajectory of morpholine derivative research that began gaining significant momentum in the mid-20th century. Morpholine itself was first synthesized in the late 19th century, but its potential as a privileged scaffold in medicinal chemistry was not fully recognized until decades later. The systematic exploration of morpholine derivatives accelerated during the 1970s and 1980s as pharmaceutical researchers began to appreciate the unique combination of properties offered by this heterocyclic system.
The specific compound this compound represents part of a broader effort to introduce halogenated aromatic substituents into morpholine frameworks to modulate biological activity and improve pharmacokinetic properties. The incorporation of bromine atoms into pharmaceutical compounds has a well-established history, as halogen substitution frequently enhances metabolic stability, receptor binding affinity, and membrane permeability characteristics. The development of this particular compound likely emerged from structure-activity relationship studies aimed at optimizing morpholine derivatives for specific therapeutic applications.
Research into brominated morpholine derivatives gained particular attention following the successful clinical development of several morpholine-containing drugs. Notable examples include doxapram, which was approved in 1976, phendimetrazine approved in 1979, moclobemide in 1992, reboxetine in 1997, and aprepitant in 2003. These successful therapeutic agents demonstrated the viability of morpholine as a core scaffold and encouraged further exploration of substituted variants, including brominated derivatives like this compound.
The compound has been catalogued in chemical databases with the Chemical Abstracts Service registry number 1379942-92-3, indicating its recognition as a distinct chemical entity worthy of systematic study. This formal registration reflects the compound's importance in contemporary chemical research and its potential for further development in pharmaceutical applications.
Classification within Morpholine Derivatives
This compound belongs to the broader class of N-substituted morpholine derivatives, specifically categorized as an arylalkyl morpholine compound. The morpholine ring system itself is classified as a saturated six-membered heterocycle containing both nitrogen and oxygen heteroatoms in a 1,4-relationship, which imparts unique electronic and conformational properties to the molecule. This heterocyclic framework exhibits a chair-like flexible conformation resulting from equilibrium between chair-like and skew-boat topologies, providing optimal features for directing appendages into appropriate spatial arrangements for biological activity.
The compound can be further classified based on its substituent pattern as a propyl-linked arylmorpholine, where the morpholine nitrogen is connected through a three-carbon alkyl chain to a substituted benzene ring. The presence of the bromine substituent in the 2-position (ortho position) of the phenyl ring creates a distinct regioisomer compared to related compounds bearing bromine substitution in the 3-position or 4-position of the aromatic ring. This positional variation significantly influences the compound's electronic distribution, steric properties, and potential biological activities.
Within the broader taxonomy of morpholine derivatives, this compound represents part of the arylpiperazine derivative family, which are organic compounds known for their diverse pharmacological activities and frequent interactions with various neurotransmitter systems in the brain. The specific structural features of this compound position it as a potential lead compound in the development of new drugs targeting neurotransmitter-related therapeutic areas.
The compound's molecular formula and structural characteristics align it with other morpholine derivatives that have shown promise in medicinal chemistry applications. The presence of the bromine atom classifies it additionally as an organic halide, while the morpholine component places it within the cyclic amine category. This dual classification highlights the compound's potential for participating in diverse chemical reactions and biological interactions.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from morpholine's recognition as a privileged structure in medicinal chemistry. Morpholine derivatives have garnered considerable attention due to their unique combination of physicochemical, biological, and metabolic properties, alongside their accessibility through facile synthetic routes. The morpholine ring offers a versatile and readily accessible synthetic building block that can be easily introduced as an amine reagent or constructed through various available synthetic methodologies.
The heterocyclic morpholine scaffold provides several advantageous characteristics that enhance its utility in drug design. The presence of oxygen in the ring system creates a relatively electron-deficient heterocyclic environment due to the negative inductive effect of oxygen, while also reducing the basicity of the nitrogen atom compared to other nitrogen-containing heterocycles. Although morpholine itself is a relatively strong base with a pKa of 8.7, substitution of the morpholine ring can modulate this basicity to range from pKa 6.0 to 7.9, allowing for fine-tuning of pharmacological properties.
The morpholine oxygen atom serves as a weak hydrogen bond acceptor functionality, providing a unique combination with the relatively electron-deficient cyclic system that can participate in hydrophobic interactions. This dual capability for both hydrogen bonding and hydrophobic interactions makes morpholine derivatives particularly valuable in medicinal chemistry applications where multiple types of molecular recognition are required.
In the specific case of this compound, the incorporation of the brominated aromatic system adds additional dimensions to its significance in heterocyclic chemistry. The bromine substituent can participate in halogen bonding interactions, serve as a site for further synthetic modification through various cross-coupling reactions, and modulate the electronic properties of the aromatic system. The 2-position substitution pattern creates specific steric and electronic effects that distinguish this compound from its regioisomeric analogs.
The compound's structure also demonstrates the principle of molecular hybridization in heterocyclic chemistry, where combining different pharmacophoric elements can lead to enhanced or novel biological activities. The integration of the morpholine heterocycle with the brominated aromatic system exemplifies how heterocyclic chemistry can be employed to create compounds with optimized properties for specific applications.
Current Research Landscape
The current research landscape surrounding this compound and related morpholine derivatives reflects a dynamic and rapidly evolving field with significant potential for therapeutic applications. Contemporary research efforts focus primarily on exploiting morpholine's advantageous properties for central nervous system drug discovery, where the heterocycle's well-balanced lipophilic-hydrophilic profile, reduced pKa value, and flexible chair-like conformation make it particularly suitable for developing compounds that can effectively cross the blood-brain barrier.
Recent investigations have demonstrated morpholine's utility in modulating pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a weak basic nitrogen at the position opposite the oxygen atom provides the ring with a pKa value similar to blood pH, thereby enhancing solubility and brain permeability. This characteristic has made morpholine derivatives attractive targets for researchers developing treatments for neurological and psychiatric disorders.
Current synthetic methodologies for morpholine derivatives have been significantly advanced through the development of Lewis acid-catalyzed approaches. Recent research has disclosed practical strategies for morpholine synthesis based on divergent reactivity patterns, including the use of indium triflate and other Lewis acids to facilitate halonium generation for morpholine ring formation. These methodological advances have improved the accessibility of complex morpholine derivatives and enabled more efficient exploration of structure-activity relationships.
The research landscape also encompasses extensive structure-activity relationship studies aimed at understanding how different substituents influence biological activity. Recent work has focused on morpholine derivatives as potential inhibitors of various enzyme systems, including carbonic anhydrase, where morpholine-based thiazole derivatives have shown compelling inhibitory activity. These studies have revealed that morpholine can contribute to overall drug structure through direct interaction with key binding site residues, scaffolding functions to position appendages appropriately, or improvement of pharmacokinetic profiles.
Contemporary research has also emphasized the importance of morpholine derivatives in addressing challenges related to drug resistance and selectivity. The flexible conformation of morpholine allows for optimization of binding interactions with target proteins while maintaining favorable absorption, distribution, metabolism, and excretion properties. This combination of attributes has positioned morpholine derivatives as valuable tools in the development of next-generation therapeutic agents.
The following table summarizes key research areas and applications currently being investigated for morpholine derivatives:
| Research Area | Application Focus | Key Advantages | Current Status |
|---|---|---|---|
| Central Nervous System | Neurotransmitter modulation | Blood-brain barrier permeability | Active development |
| Enzyme Inhibition | Carbonic anhydrase targeting | Selective binding interactions | Promising results |
| Synthetic Methodology | Lewis acid catalysis | Improved accessibility | Established protocols |
| Structure-Activity Studies | Optimization of biological activity | Systematic property modulation | Ongoing research |
| Drug Resistance | Novel therapeutic mechanisms | Reduced susceptibility to resistance | Early investigation |
Current research trends indicate increasing interest in developing morpholine derivatives with enhanced selectivity profiles and improved therapeutic windows. The integration of computational approaches with traditional medicinal chemistry has accelerated the identification of promising lead compounds and facilitated more rational design strategies. Advanced synthetic methodologies continue to expand the accessible chemical space within the morpholine derivative family, enabling researchers to explore increasingly sophisticated structural modifications.
The research landscape also reflects growing recognition of morpholine's potential in areas beyond traditional small-molecule therapeutics, including applications in chemical biology, materials science, and catalysis. This diversification of research interests has contributed to a more comprehensive understanding of morpholine's chemical behavior and has identified new opportunities for practical applications of compounds like this compound.
Propriétés
IUPAC Name |
4-[3-(2-bromophenyl)propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-6-2-1-4-12(13)5-3-7-15-8-10-16-11-9-15/h1-2,4,6H,3,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPNOYKLQAENAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Direct Alkylation of Morpholine with Bromophenyl Derivatives
Method Overview:
This approach involves the nucleophilic substitution of morpholine with a suitable bromophenyl precursor, typically via an alkyl halide intermediate. The key step is the formation of a propyl linker bearing a bromophenyl group, which then reacts with morpholine.
- Synthesis of 3-(2-bromophenyl)propyl chloride or bromide.
- Nucleophilic substitution with morpholine to form the target compound.
- The bromophenyl group can be introduced via a Friedel-Crafts alkylation or halogenation, followed by nucleophilic substitution.
- The process benefits from mild conditions and high regioselectivity when using appropriate alkyl halides.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromophenyl introduction | Bromobenzene + AlCl₃ | 0°C to room temperature | ~70-80% | Friedel-Crafts alkylation |
| Propyl linker formation | 2-bromopropyl chloride | Reflux | ~65-75% | Alkylation of phenyl |
| Morpholine substitution | Morpholine | Reflux with base | ~60-70% | Nucleophilic substitution |
Friedel-Crafts Alkylation for Bromophenyl Group Introduction
Method Overview:
This classical electrophilic aromatic substitution involves reacting bromobenzene derivatives with suitable alkylating agents, such as 3-chloropropyl derivatives, in the presence of Lewis acids like aluminum chloride.
- The bromophenyl group can be introduced onto a propyl chain via Friedel-Crafts alkylation, which is efficient for aromatic substitution.
- The process requires careful control of reaction conditions to avoid polyalkylation or overreaction.
- High regioselectivity.
- Compatibility with various functional groups.
- The bromophenyl moiety can be selectively introduced onto a pre-formed propyl chain before attachment to morpholine.
Cyclization and Substitution Approaches
Method Overview:
Some synthesis routes involve constructing the morpholine ring after attaching the bromophenyl-propyl chain, or vice versa. This can be achieved via intramolecular cyclization using suitable precursors.
- One method involves reacting 2-chloroethyl ethers with substituted phenylamines, followed by cyclization to form the morpholine ring.
- This approach often employs reflux conditions with bases like triethylamine and solvents such as ethanol or toluene.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Formation of N-phenyl morpholine | 2-chloroethyl ether + phenylamine | Reflux, base | 50-60% | Intramolecular cyclization |
| Bromination of phenyl ring | N/A | N/A | N/A | For introducing bromine substituent |
Alternative Routes Based on Literature Patents
Several patents describe synthetic pathways emphasizing high selectivity and cost-effectiveness:
- Patent CN106928162B details a process involving the condensation of substituted phenylamines with 2-chloroethyl ethers, followed by cyclization to form the morpholine core. This method emphasizes simple operation and low cost.
- Patent CN109651286B describes a high-selectivity synthesis of related morpholine derivatives, using nitration, reduction, and subsequent substitution steps, which can be adapted for the bromophenyl derivative.
- These methods often involve multi-step sequences with intermediate purification.
- The use of inexpensive raw materials and environmentally friendly solvents enhances industrial viability.
Summary of Key Preparation Techniques
| Method | Main Reactions | Advantages | Challenges |
|---|---|---|---|
| Direct alkylation | Nucleophilic substitution | Simple, high yield | Overalkylation risk |
| Friedel-Crafts alkylation | Aromatic substitution | Regioselectivity | Polyalkylation, side reactions |
| Cyclization of precursors | Intramolecular ring formation | High selectivity | Multi-step process |
| Patented multi-step synthesis | Condensation, nitration, reduction | Cost-effective, scalable | Longer process, purification |
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(2-Bromophenyl)propyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropyl derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Chemical Name : 4-(3-(2-Bromophenyl)propyl)morpholine
- CAS Number : 1379942-92-3
- Molecular Formula : C13H16BrN
- Molecular Weight : 270.18 g/mol
The compound features a morpholine ring substituted with a propyl group and a bromophenyl moiety, contributing to its unique reactivity and biological activity.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in:
- Suzuki-Miyaura Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are critical in the synthesis of pharmaceuticals and agrochemicals.
- Ligand Development : The morpholine structure enhances binding affinity in various catalytic processes, making it a valuable ligand in coordination chemistry.
The compound has been investigated for its biological properties, particularly:
-
Anticancer Activity : Studies have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves apoptosis induction and inhibition of cell proliferation.
Cell Line IC50 Value (µM) Effect HepG2 15 High cytotoxicity MCF-7 20 Moderate cytotoxicity - Neuropharmacological Effects : Research indicates potential anxiolytic properties. In rodent models, administration of the compound resulted in reduced anxiety-like behavior, suggesting its utility in treating anxiety disorders.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Bacillus subtilis | 9 |
Moderate activity was observed, indicating potential as a lead for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study published in the International Journal of Pharmaceutical Sciences and Research synthesized derivatives of morpholine compounds, including this compound. The MTT assay demonstrated significant cytotoxicity against HepG2 cells with IC50 values indicating potent activity.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the anxiolytic properties of the compound. The results indicated that treatment led to a significant reduction in anxiety-like behaviors in rodent models compared to control groups, highlighting its therapeutic potential for anxiety disorders.
Summary Table of Biological Activities
| Activity Type | Effectiveness | Tested Models |
|---|---|---|
| Anticancer | Significant cytotoxicity | HepG2, MCF-7 |
| Neuropharmacological | Reduced anxiety-like behavior | Rodent models |
| Antimicrobial | Moderate inhibition | S. aureus, E. coli |
Mécanisme D'action
The mechanism of action of 4-(3-(2-Bromophenyl)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Varying Bromine Substitution
- 4-(3-(3-Bromophenyl)propyl)morpholine (CAS 1133116-11-6): The meta-bromo isomer shares the same backbone but differs in bromine positioning.
- Para-substituted derivatives often display enhanced stability compared to ortho or meta isomers in aromatic systems .
Morpholine Derivatives with Non-Halogen Substituents
- Fomocaine (4-[3-(4-phenoxymethylphenyl)propyl]morpholine): A local anesthetic with low toxicity, featuring a phenoxymethyl group instead of bromine. The ether linkage enhances lipophilicity, facilitating membrane penetration for topical efficacy . Synthesis: Produced via modified Willgerodt-Kindler reactions, avoiding hazardous intermediates like chloromethyl derivatives .
- Pramoxine Hydrochloride (4-[3-(4-butoxyphenoxy)propyl]morpholine hydrochloride): Contains a butoxyphenoxy group, increasing hydrophobicity for prolonged local anesthetic action. Melting point: 181–183°C; molecular formula: C₁₇H₂₈ClNO₃ .
Fenpropimorph (cis-2,6-dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine) :
Boron-Containing Morpholine Derivatives
- 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride (CAS 1150271-72-9): Features a boronate ester for use in Suzuki-Miyaura cross-coupling. Molecular formula: C₁₉H₃₁BClNO₃; molar mass: 367.72 g/mol. Sensitive to moisture, requiring sealed storage .
Comparative Analysis of Key Properties
| Compound | Substituent/Position | Key Applications | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 4-(3-(2-Bromophenyl)propyl)morpholine | 2-Bromo (ortho) | Research intermediate | Not reported | C₁₃H₁₈BrNO |
| 4-(3-(3-Bromophenyl)propyl)morpholine | 3-Bromo (meta) | Industrial research | Not reported | C₁₃H₁₈BrNO |
| Fomocaine | 4-Phenoxymethyl (para) | Topical local anesthetic | Not reported | C₂₁H₂₅NO₂ |
| Pramoxine HCl | 4-Butoxyphenoxy (para) | Local anesthetic | 181–183 | C₁₇H₂₈ClNO₃ |
| Fenpropimorph | 4-Isopropylphenyl (para) | Fungicide | Not reported | C₂₀H₃₃NO |
| Boronate derivative (CAS 1150271-72-9) | 3-Boronates (meta) | Suzuki coupling intermediate | Not reported | C₁₉H₃₁BClNO₃ |
Research Findings and Functional Insights
- Synthetic Utility : Brominated morpholine derivatives serve as intermediates in cross-coupling reactions. For example, the boronate analog (CAS 1150271-72-9) is synthesized via multistep routes involving Suzuki-compatible intermediates .
- Pharmacological Activity: Substituents critically influence bioactivity. Pramoxine’s butoxyphenoxy group enhances duration of action, while fomocaine’s phenoxymethyl group balances lipophilicity and toxicity .
- Agrochemical Relevance : Bulky substituents in fenpropimorph improve antifungal efficacy by targeting ergosterol biosynthesis in pathogens .
Activité Biologique
Overview
4-(3-(2-Bromophenyl)propyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability. The presence of the 2-bromophenyl group is significant as halogenated phenyl groups often contribute to increased biological activity through enhanced interactions with target proteins.
Antiproliferative Effects
Research indicates that compounds containing morpholine moieties exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of cell growth in vitro.
- Cell Lines Tested : Commonly tested cell lines include HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
- IC50 Values : Compounds with similar structures reported IC50 values ranging from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HepG2 | 0.07 |
| Compound B | MCF-7 | 0.91 |
| Compound C | PC-3 | 0.91 |
The mechanisms through which this compound exerts its biological effects may include:
- EGFR Inhibition : Similar compounds have been documented to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Induction of Apoptosis : Morpholine derivatives may induce apoptosis in cancer cells by activating intrinsic pathways or via death receptor signaling.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G1 or G2 phase, thereby preventing cancer cell division .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of morpholine derivatives, including those structurally related to this compound, researchers observed a marked reduction in cell viability across multiple cancer types. The study highlighted the importance of substituent groups in enhancing the compound's activity.
- Findings : The presence of bromine on the phenyl ring was correlated with increased potency against EGFR-mutated cell lines .
Study 2: Antibacterial Properties
Another aspect of interest is the antibacterial activity exhibited by morpholine-based compounds. In vitro testing demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values ranging from 50 µg/mL to 100 µg/mL against common bacterial strains such as E. coli and S. aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 50 |
| Compound E | S. aureus | 75 |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(3-(2-Bromophenyl)propyl)morpholine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, morpholine can react with a brominated phenylpropyl halide precursor. A similar approach is described for 4-[3-(4-phenoxymethylphenyl)propyl]morpholine (Fomocine), where sodium phenolate and γ-(4-chloromethylphenyl)propyl chloride are intermediates . Optimization may require controlling reaction temperature and solvent polarity to minimize side products. Key intermediates include 3-(2-bromophenyl)propyl chloride and morpholine derivatives.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm and aromatic protons from the bromophenyl group at δ 7.0–7.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~ 310–320 Da).
- FT-IR : Identify morpholine C-O-C stretching (~1100 cm⁻¹) and bromophenyl C-Br (~600 cm⁻¹).
- Reference spectra from analogous compounds like 3-(4-bromophenyl)propionic acid (CAS 1643-30-7) .
Q. What are the known biological targets or activities associated with morpholine derivatives containing bromophenyl groups?
- Methodological Answer : Morpholine derivatives often exhibit antifungal or enzyme-modulating activity. For instance, fenpropimorph (a structural analog) targets sterol biosynthesis in fungi . Bromophenyl groups enhance lipophilicity, potentially improving membrane permeability. Preliminary assays could include in vitro enzyme inhibition (e.g., cytochrome P450) or antimicrobial susceptibility testing.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation.
- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time, as suggested for similar brominated compounds .
Q. What strategies are effective in resolving contradictory data regarding the compound’s efficacy in different biological assays?
- Methodological Answer :
- Assay Standardization : Normalize cell viability protocols (e.g., MTT vs. resazurin assays) to reduce variability.
- Metabolic Stability Testing : Compare results in hepatic microsomes to assess if metabolism affects activity.
- Structural Analog Comparison : Cross-reference with analogs like amorolfine (a morpholine antifungal) to identify structure-activity relationships .
Q. What are the critical considerations for ensuring the compound’s stability under various storage conditions?
- Methodological Answer :
- Storage Conditions : Store at –20°C in amber vials to prevent photodegradation of the bromophenyl group.
- Humidity Control : Use desiccants to avoid hydrolysis of the morpholine ring.
- Stability Monitoring : Perform HPLC purity checks monthly; degradation products (e.g., de-brominated analogs) should be quantified .
Q. How can computational modeling predict the interaction of this compound with potential enzyme targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to fungal lanosterol 14α-demethylase (CYP51).
- MD Simulations : Assess binding stability over 100 ns trajectories.
- QSAR Models : Corrogate substituent effects using descriptors like logP and Hammett constants .
Q. What are the analytical challenges in detecting trace impurities in synthesized batches, and how can they be addressed?
- Methodological Answer :
- Impurity Profiling : Use UPLC-MS/MS to detect halide byproducts (e.g., unreacted 3-(2-bromophenyl)propyl chloride).
- Limit of Detection (LOD) : Optimize to ≤0.1% using calibration curves from reference standards like fenofibric acid derivatives .
- Column Selection : Employ C18 columns with ion-pairing reagents (e.g., TFA) for polar impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
